

Technical Support Center: Blending Eudragit L 30D-55 for Modified Release

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Compound of Interest

Compound Name: Eudragit L 30D

Cat. No.: B1584308

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **Eudragit L 30D-55** polymer blends to modify drug release.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and coating process with **Eudragit L 30D-55** blends.

Problem	Potential Cause(s)	Suggested Solution(s)
Coating Defects: Cracking of the Film	The polymer film is too brittle. This can be inherent to the polymer blend or due to insufficient plasticizer.[1]	- Increase the proportion of a more flexible polymer in the blend, such as Eudragit NE 30D.[2] - Incorporate or increase the concentration of a suitable plasticizer, like triethyl citrate (TEC).
Coating Defects: Tackiness and Sticking	The glass transition temperature (Tg) of the polymer blend is too low, causing the film to be soft and sticky at processing temperatures. This can lead to agglomeration of pellets or tablets.[3]	- Blend Eudragit L 30D-55 with a polymer that has a higher Tg. - The addition of Eudragit L 30D-55 to a dispersion of Eudragit NE 30D can produce a less tacky film coating.[3] - Incorporate anti-tacking agents like talc or glyceryl monostearate into the coating suspension.[4]
Inconsistent Drug Release Profile	Incomplete coalescence of polymer particles in the film, leading to a porous or non-uniform coating. This can be influenced by curing time and temperature.	- Ensure adequate curing of the coated dosage forms at an appropriate temperature to allow for complete film formation. - Blending with certain polymers can reduce the curing time required to achieve a stable release profile.[3]
Unpredictable Lag Time Before Drug Release	The miscibility of the polymer blend affects the formation of pores upon dissolution of the pH-sensitive component (Eudragit L 30D-55).[2]	- Adjust the ratio of the polymer blend. For instance, in Eudragit NE 30D/L 30D-55 blends, a higher concentration of NE 30D leads to greater miscibility and a longer, more predictable lag time.[2]

Dose Dumping or Premature Drug Release	Cracks or defects in the coating, or interaction between an acidic drug and the anionic Eudragit L 30D-55, which can compromise the enteric properties.	- Apply a seal coat of a non-enteric polymer (e.g., HPMC) before the Eudragit L 30D-55 blend coating to prevent interaction between the drug and the functional polymer.[4] - Optimize the coating process parameters to ensure a uniform and intact film.
Agglomeration of Pellets During Coating	Excessive tackiness of the coating formulation at the processing temperature.	- The addition of Eudragit L 30D-55 to Eudragit NE 30D has been shown to prevent agglomeration of pellets during coating and storage.[5] - Optimize the spray rate and bed temperature to avoid overwetting.

Frequently Asked Questions (FAQs)

Q1: How does blending **Eudragit L 30D-55** with other polymers modify the drug release profile?

A1: Blending **Eudragit L 30D-55**, a pH-sensitive polymer that dissolves above pH 5.5, with other polymers allows for the creation of customized release profiles.[6] For example:

- With pH-independent, insoluble polymers (e.g., Eudragit NE 30D, Eudragit RS 30D): These blends can create a time-delayed release. **Eudragit L 30D-55** dissolves in the higher pH of the intestine, forming pores in the insoluble polymer matrix, through which the drug then diffuses out over time.[2][7] The lag time before release can be controlled by the blend ratio and the coating thickness.[2]
- With water-soluble polymers (e.g., HPMC): These blends can be used to create matrix tablets where the HPMC swells to form a gel layer, and the Eudragit L 100-55 (a similar grade to L 30D-55) can modulate the release, for instance, by interacting with cationic drugs to retard their release.[8]

Q2: What is the significance of polymer miscibility in these blends?

A2: Polymer miscibility is crucial as it affects the uniformity and properties of the resulting film. In blends of Eudragit NE 30D and **Eudragit L 30D-55**, increased miscibility, achieved by increasing the proportion of Eudragit NE 30D, results in a more uniform molecular distribution of the polymers.[2] This leads to the formation of smaller, more controlled pores upon dissolution of **Eudragit L 30D-55** in the intestine, resulting in a longer and more predictable lag time for drug release.[2]

Q3: Can blending **Eudragit L 30D-55** improve the physical properties of the coating?

A3: Yes. Blending can improve mechanical properties and reduce processing issues. For example, blending the relatively brittle **Eudragit L 30D-55** with the more flexible Eudragit NE 30D can result in softer, less stiff films, reducing the likelihood of cracking.[1] It can also help in reducing tackiness during the coating process and upon storage.[3]

Q4: How do I choose the right polymer to blend with **Eudragit L 30D-55**?

A4: The choice of polymer depends on the desired release profile:

- For a time-delayed release with a distinct lag time, a pH-independent, insoluble polymer like Eudragit NE 30D is a good choice.[2]
- To achieve a sustained release profile that is less dependent on pH, blending with polymers like Eudragit RS/RL can be considered.
- For matrix tablet formulations, hydrophilic swellable polymers like HPMC can be combined with Eudragit L 100-55 (a solid grade of L 30D-55) to control the release of highly soluble drugs.[8]

Q5: What is the role of a plasticizer in **Eudragit L 30D-55** blend formulations?

A5: A plasticizer is often added to polymer dispersions to reduce the minimum film-forming temperature (MFFT) and to increase the flexibility of the resulting film, thereby preventing cracking.[9] Triethyl citrate (TEC) is a commonly used plasticizer for Eudragit formulations. However, some blends, such as with the highly flexible Eudragit NM 30 D, may not require an additional plasticizer.[10]

Quantitative Data on Release Modification

Table 1: Effect of Eudragit NE 30D / L 30D-55 Blend Ratio on Drug Release Lag Time

Eudragit NE 30D : L 30D-55 Ratio	Coating Weight Gain (%)	Approximate Lag Time (hours)
75 : 25	60	3.5[2]
80 : 20	60	7.0[2]

Data synthesized from studies on beads coated with the polymer blends.[2]

Experimental Protocols

In-Vitro Dissolution Testing for Enteric-Coated Pellets

This protocol is a standard method for evaluating the drug release from enteric-coated dosage forms.

- Apparatus: USP Apparatus I (Basket) or II (Paddle).
- Acid Stage (Gastric Simulation):
 - Medium: 900 mL of 0.1 N HCl.[4]
 - Temperature: 37 ± 0.5 °C.
 - Agitation: 100 rpm.
 - Duration: 2 hours.[4]
 - Sampling: Withdraw samples at specified intervals (e.g., 1 and 2 hours). No significant drug release should be observed.
- Buffer Stage (Intestinal Simulation):
 - Medium Change: After 2 hours, change the medium to 900 mL of a phosphate buffer of a specific pH (e.g., pH 6.8).[4]

- Temperature: Maintain at 37 ± 0.5 °C.
- Agitation: Continue at 100 rpm.
- Duration: As required to achieve complete drug release (e.g., up to 12 hours).
- Sampling: Withdraw samples at regular intervals. Replace the withdrawn volume with fresh, pre-warmed buffer.
- Analysis: Analyze the samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[\[4\]](#)

Differential Scanning Calorimetry (DSC) for Polymer Blend Miscibility

DSC is used to determine the thermal properties of the polymer blends, such as the glass transition temperature (T_g), which provides insights into their miscibility.

- Sample Preparation:
 - Accurately weigh 5-10 mg of the cast polymer film or a representative sample of the coated pellets into a standard aluminum DSC pan.[\[11\]](#)
 - Seal the pan hermetically.
 - Prepare an empty sealed pan to be used as a reference.[\[11\]](#)
- Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a standard reference material like indium.
- Thermal Program:
 - Equilibrate the sample at a starting temperature (e.g., 25 °C).
 - Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected glass transitions of the individual polymers.
 - An inert atmosphere (e.g., nitrogen purge) is typically used.

- Data Analysis:
 - A single Tg for the blend, which is intermediate to the Tgs of the individual polymers, indicates that the polymers are miscible.
 - The presence of two distinct Tgs corresponding to the individual polymers suggests that they are immiscible.

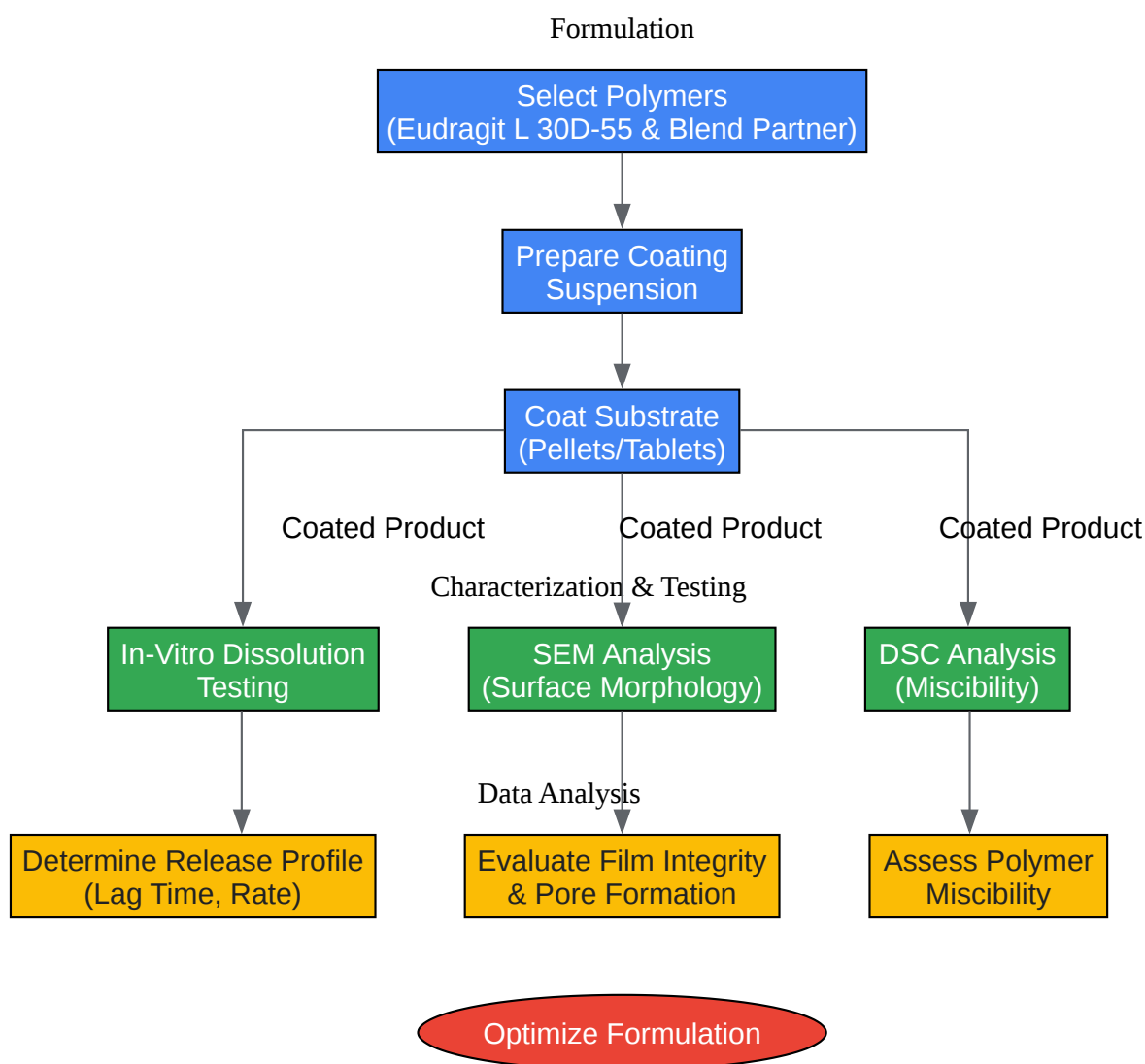
Scanning Electron Microscopy (SEM) for Surface Morphology

SEM is used to visualize the surface of the coated pellets before and after dissolution to understand the film structure and the mechanism of drug release.

- Sample Preparation (Before Dissolution):
 - Mount the coated pellets onto an aluminum stub using double-sided carbon tape.
 - If the sample is non-conductive, it must be coated with a thin layer of a conductive material (e.g., gold or gold-palladium) using a sputter coater to prevent charging under the electron beam.[\[12\]](#)
- Sample Preparation (After Dissolution):
 - Retrieve pellets from the dissolution medium at specific time points.
 - Carefully blot away excess liquid.
 - Rapidly freeze the samples (e.g., by plunging into liquid nitrogen slush) and then freeze-dry (lyophilize) to remove the water without damaging the structure.[\[12\]](#)
 - Mount and coat the dried samples as described above.
- Imaging:
 - Place the prepared stub into the SEM chamber.
 - Evacuate the chamber to high vacuum.

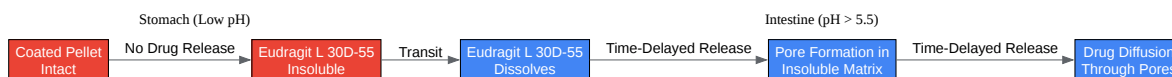
- Apply an appropriate accelerating voltage (e.g., 15-20 kV) and scan the electron beam across the sample to generate high-resolution images of the surface morphology.[12]

Visualizations



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Caption: Workflow for developing and testing **Eudragit L 30D-55** polymer blends.



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Caption: Release mechanism of a **Eudragit L 30D-55** blend with an insoluble polymer.

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References

- 1. researchgate.net [researchgate.net]
- 2. Novel use of Eudragit NE 30D/Eudragit L 30D-55 blends as functional coating materials in time-delayed drug release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and in vitro Evaluation of Enteric Coated Multiparticulate System for Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. EUDRAGIT® L 30 D-55 [evonik.com]
- 7. researchgate.net [researchgate.net]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. Coatings of Eudragit® RL and L-55 Blends: Investigations on the Drug Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. infinitalab.com [infinitalab.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
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